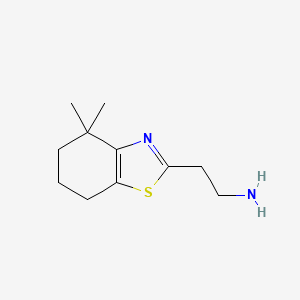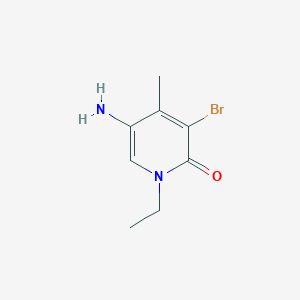![molecular formula C13H15NO4 B13180091 (2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B13180091.png)
(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(4-Methoxyphenyl)acryloyl)-l-alanine is an organic compound that features a methoxyphenyl group attached to an acryloyl moiety, which is further linked to an l-alanine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Methoxyphenyl)acryloyl)-l-alanine typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base to form 4-methoxycinnamic acid. This intermediate is then reacted with thionyl chloride to form 4-methoxycinnamoyl chloride, which is subsequently coupled with l-alanine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for (3-(4-Methoxyphenyl)acryloyl)-l-alanine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Análisis De Reacciones Químicas
Types of Reactions
(3-(4-Methoxyphenyl)acryloyl)-l-alanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acryloyl moiety can be reduced to form a saturated alkyl chain.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylacryloyl-l-alanine.
Reduction: Formation of 3-(4-methoxyphenyl)propionyl-l-alanine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Mecanismo De Acción
The mechanism of action of (3-(4-Methoxyphenyl)acryloyl)-l-alanine involves its interaction with specific molecular targets. For example, in anticancer studies, it has been shown to inhibit the estrogen receptor alpha (ERα) through binding interactions that disrupt the receptor’s function . This inhibition can lead to the suppression of cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with potential anticancer activity.
N-(4-(3-(4-Methoxyphenyl)acryloyl)phenyl)acetamide: Another compound with a similar acryloyl moiety.
Uniqueness
(3-(4-Methoxyphenyl)acryloyl)-l-alanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as an anticancer agent through ERα inhibition sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C13H15NO4 |
|---|---|
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
(2S)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H15NO4/c1-9(13(16)17)14-12(15)8-5-10-3-6-11(18-2)7-4-10/h3-9H,1-2H3,(H,14,15)(H,16,17)/b8-5+/t9-/m0/s1 |
Clave InChI |
WUVZUPQRHXCIKE-QRJSTWQJSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)/C=C/C1=CC=C(C=C1)OC |
SMILES canónico |
CC(C(=O)O)NC(=O)C=CC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



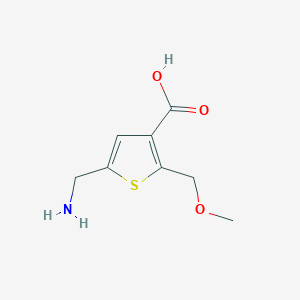
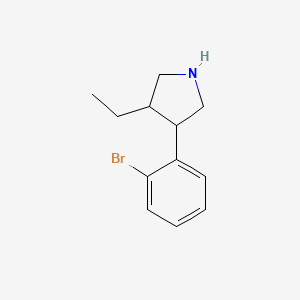
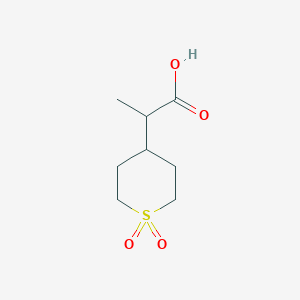
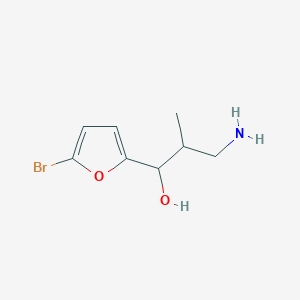
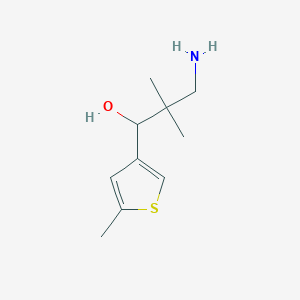


![5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B13180087.png)
![N-[(Azepan-3-yl)methyl]propanamide](/img/structure/B13180099.png)
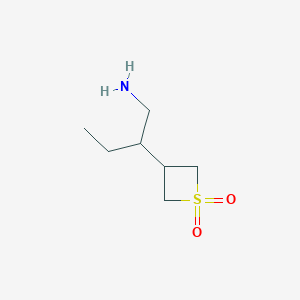
![3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13180101.png)
